5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.09094026 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
A significant application of 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and related compounds lies in the synthesis of novel chemical entities. For instance, research has demonstrated novel synthesis methods for mercaptopurine and pentaaza-as-indacene analogues through the reaction of bis(methylthio)methylene]malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with 5-aminopyrazoles, showcasing the synthetic potential of these methods for generating pyrazolo[1,5-a]pyrimidines and related compounds (Elgemeie et al., 1994).
Potential in Pharmaceutical Development
Research into pyrazolo[1,5-a]pyrimidine derivatives has identified their potential as pharmaceutical agents. For example, a study on pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives aimed to discover potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This work underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and development (Xiao et al., 2008).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of pyrimidine derivatives have been extensively studied. For instance, pyrano[2,3-d]pyrimidine derivatives synthesized from cyclic compounds containing active methylene groups exhibited good antimicrobial activity against various microbial strains. Furthermore, these compounds have shown significant anticancer activities, indicating their potential as therapeutic agents (Abd El-Sattar et al., 2021).
Green Synthesis Approaches
The development of green synthesis methods for novel pyrazolo[1,5-a]pyrimidine derivatives highlights the growing importance of environmentally friendly chemical processes. Such methods aim to reduce the use of harmful solvents and promote efficient synthesis routes, contributing to the sustainable development of new compounds with potential pharmacological applications (Ali et al., 2021).
Properties
IUPAC Name |
(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-15-6-7(5-12-15)4-8-9(16)13-11(18)14(2)10(8)17/h4-6H,3H2,1-2H3,(H,13,16,18)/b8-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNBGZNKZLCIAZ-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.